2,8-Dichloro-1,7-naphthyridine
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Overview
Description
2,8-Dichloro-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are characterized by a fused-ring system containing two pyridine rings.
Preparation Methods
The synthesis of 2,8-Dichloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridine. One common method includes the reaction of 1,7-naphthyridine with phosphorus oxychloride (POCl3) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,8-Dichloro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can engage in coupling reactions with aryl halides in the presence of palladium catalysts, forming biaryl compounds.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-8-chloro-1,7-naphthyridine.
Scientific Research Applications
2,8-Dichloro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-1,7-naphthyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2,8-Dichloro-1,7-naphthyridine can be compared with other naphthyridine derivatives such as 2,7-Dichloro-1,8-naphthyridine and 1,6-naphthyridine. While these compounds share a similar core structure, their chemical properties and applications can differ significantly. For example:
2,7-Dichloro-1,8-naphthyridine: Known for its use in organic synthesis and potential biological activities.
1,6-Naphthyridine: Widely studied for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
2,8-dichloro-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-4-11-8(10)7(5)12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIMHYDUPUUCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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